molecular formula C17H25NO2 B3998044 N-cyclooctyl-2-methoxy-2-phenylacetamide

N-cyclooctyl-2-methoxy-2-phenylacetamide

Cat. No.: B3998044
M. Wt: 275.4 g/mol
InChI Key: IMVFDJZXHBDORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-2-methoxy-2-phenylacetamide: is an organic compound with the molecular formula C17H25NO2 and a molecular weight of 275.3859 g/mol . This compound is characterized by a cyclooctyl group attached to a methoxy-phenylacetamide structure, making it a unique entity in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclooctyl-2-methoxy-2-phenylacetamide typically involves the reaction of cyclooctylamine with 2-methoxy-2-phenylacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent any side reactions. The process involves:

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: N-cyclooctyl-2-methoxy-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-cyclooctyl-2-methoxy-2-phenylacetamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclooctyl-2-methoxy-2-phenylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Altering cell membrane properties: Affecting the permeability and signaling processes.

    Interacting with nucleic acids: Influencing gene expression and protein synthesis.

Comparison with Similar Compounds

  • N-cyclooctyl-2-methoxy-2-phenylethylamine
  • N-cyclooctyl-2-formyl-2-phenylacetamide
  • N-cyclooctyl-2-carboxy-2-phenylacetamide

Comparison: N-cyclooctyl-2-methoxy-2-phenylacetamide is unique due to its specific structural features, such as the presence of a methoxy group and a cyclooctyl moiety. These structural elements confer distinct chemical and biological properties compared to its analogs. For instance, the methoxy group can influence the compound’s solubility and reactivity, while the cyclooctyl group can affect its steric interactions and binding affinity to molecular targets .

Properties

IUPAC Name

N-cyclooctyl-2-methoxy-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-20-16(14-10-6-5-7-11-14)17(19)18-15-12-8-3-2-4-9-13-15/h5-7,10-11,15-16H,2-4,8-9,12-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVFDJZXHBDORJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclooctyl-2-methoxy-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-cyclooctyl-2-methoxy-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-cyclooctyl-2-methoxy-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-cyclooctyl-2-methoxy-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-cyclooctyl-2-methoxy-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-cyclooctyl-2-methoxy-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.